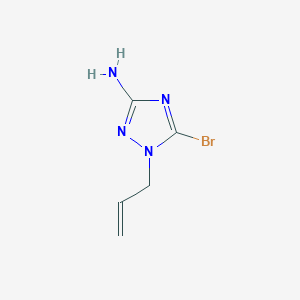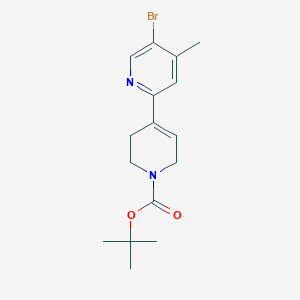
tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate: is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a tert-butyl ester group attached to a pyridine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents .
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to identify potential inhibitors or activators of specific enzymes or receptors .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals .
作用機序
The mechanism of action of tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Uniqueness
Compared to similar compounds, tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
分子式 |
C16H21BrN2O2 |
|---|---|
分子量 |
353.25 g/mol |
IUPAC名 |
tert-butyl 4-(5-bromo-4-methylpyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O2/c1-11-9-14(18-10-13(11)17)12-5-7-19(8-6-12)15(20)21-16(2,3)4/h5,9-10H,6-8H2,1-4H3 |
InChIキー |
HHVNKDLQLZAIQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1Br)C2=CCN(CC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


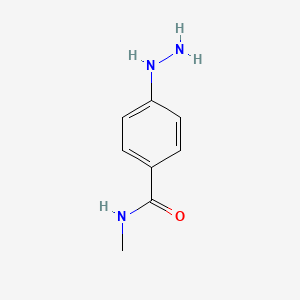
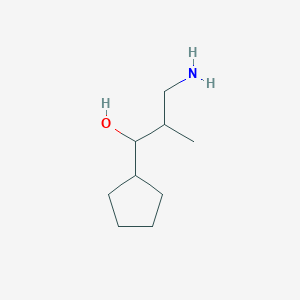
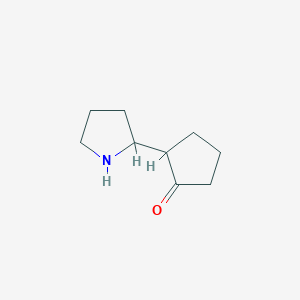
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
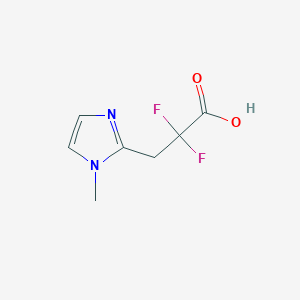
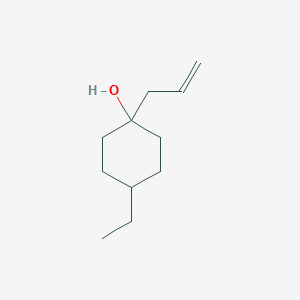
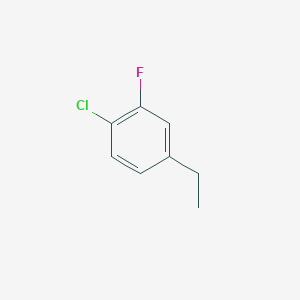

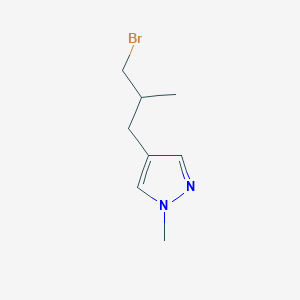

![5'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13198590.png)
